molecular formula C19H12N2O7 B5138736 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid

Cat. No.: B5138736
M. Wt: 380.3 g/mol
InChI Key: WUGJMCDJICCUSG-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid typically involves multiple steps. One common approach is the condensation reaction between a benzodioxole derivative and a diazinane derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazinane ring can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid is unique due to its specific combination of a benzodioxole moiety and a diazinane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O7/c22-16-13(7-10-1-6-14-15(8-10)28-9-27-14)17(23)21(19(26)20-16)12-4-2-11(3-5-12)18(24)25/h1-8H,9H2,(H,24,25)(H,20,22,26)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGJMCDJICCUSG-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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